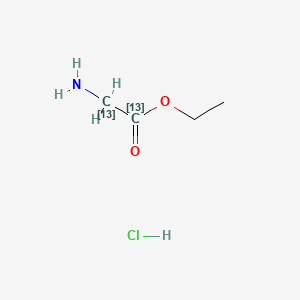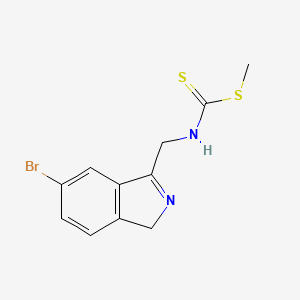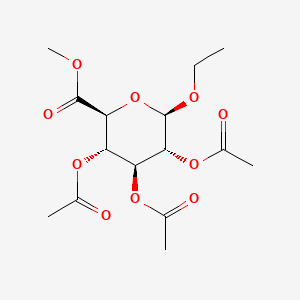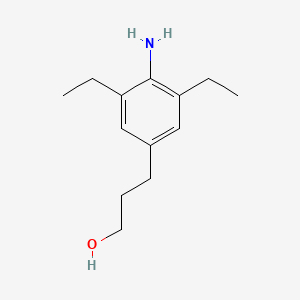
Didesmethyl Sibutramine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . It is a known human metabolite of Desmethylsibutramine .
Molecular Structure Analysis
The molecular structure of Didesmethyl Sibutramine-d6 is represented by the formula C15H22ClN .Aplicaciones Científicas De Investigación
Neurology Research
“Didesmethyl Sibutramine-d6” is used in neurology research . It is part of the research tools used in studying various neurological conditions. This includes areas such as Alzheimer’s, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Addiction, Pain and Inflammation .
Stable Isotope Labeling
“Didesmethyl Sibutramine-d6” is a stable isotope-labelled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this case, “Didesmethyl Sibutramine-d6” can be used to track or determine the fate of a molecule in a complex system .
Neurotransmission Studies
“Didesmethyl Sibutramine-d6” is used in neurotransmission studies . It is particularly relevant in the study of 5-HT receptors,
Safety And Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Didesmethyl Sibutramine-d6 involves the reduction of the carbonyl group in the starting material Sibutramine-d6 to form Didesmethyl Sibutramine-d6.", "Starting Materials": [ "Sibutramine-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Sibutramine-d6 is dissolved in methanol", "Sodium borohydride is slowly added to the solution at a low temperature to reduce the carbonyl group to a hydroxyl group", "The reaction mixture is then acidified with hydrochloric acid to protonate the amine group", "The resulting precipitate is filtered and washed with water", "The product is then dissolved in sodium hydroxide solution to form Didesmethyl Sibutramine-d6-d6" ] } | |
Número CAS |
1189727-93-2 |
Nombre del producto |
Didesmethyl Sibutramine-d6 |
Fórmula molecular |
C15H22ClN |
Peso molecular |
257.835 |
Nombre IUPAC |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |
Clave InChI |
WQSACWZKKZPCHN-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Sinónimos |
1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6; (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine; _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)



![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)






![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)